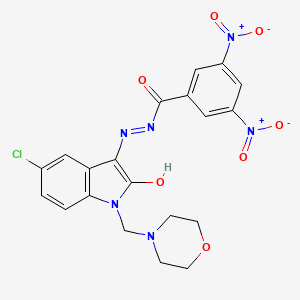

Benzoic acid, 3,5-dinitro-, (5-chloro-1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

100757-08-2 |

|---|---|

Molecular Formula |

C20H17ClN6O7 |

Molecular Weight |

488.8 g/mol |

IUPAC Name |

N-[5-chloro-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-3,5-dinitrobenzamide |

InChI |

InChI=1S/C20H17ClN6O7/c21-13-1-2-17-16(9-13)18(20(29)25(17)11-24-3-5-34-6-4-24)22-23-19(28)12-7-14(26(30)31)10-15(8-12)27(32)33/h1-2,7-10,29H,3-6,11H2 |

InChI Key |

WYMMDTJMVMKILY-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

Benzoic acid, 3,5-dinitro-, (5-chloro-1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, as well as its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique combination of functional groups including a benzoic acid moiety, dinitro substituents, and an indole-based hydrazide. Its molecular formula is with a molecular weight of approximately 570.93 g/mol. The presence of multiple nitro groups and a morpholine ring contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been shown to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The dinitro and chloro substituents enhance the lipophilicity of the molecule, which is often correlated with improved antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity | Target Organisms | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzoic Acid | Moderate | MRSA | |

| Acylhydrazones | High | Various Bacteria | |

| Nitrofurazone | High | Gram-positive and Gram-negative bacteria |

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies suggest that similar hydrazone derivatives can induce apoptosis in cancer cell lines through various mechanisms such as inhibition of specific enzymes or modulation of signaling pathways . The unique structure allows for interaction with cellular targets that are crucial for tumor growth.

Case Study: Anticancer Activity

In one study, a series of acylhydrazones derived from benzoic acid were synthesized and screened for cytotoxicity against different cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting significant potential for further development .

The mechanisms underlying the biological activities of benzoic acid derivatives often involve:

- Enzyme Inhibition : Binding to enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

- Signal Transduction Modulation : Interference with signaling cascades that lead to cell division and survival.

The precise mechanism for this compound remains to be fully elucidated but likely involves similar pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can significantly affect its potency:

- Nitro Groups : Increasing the number or position of nitro groups may enhance antibacterial activity.

- Morpholine Ring : The presence of a morpholine moiety may improve solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Increased Nitro Substituents | Enhanced antimicrobial activity |

| Altered Morpholine Substituents | Improved solubility and efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.